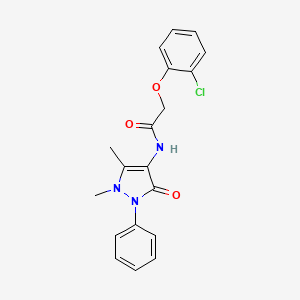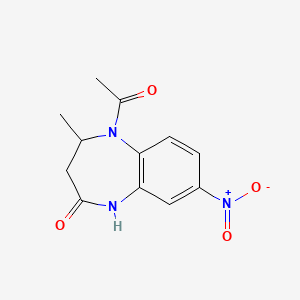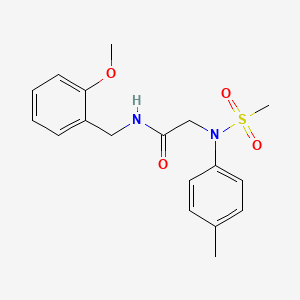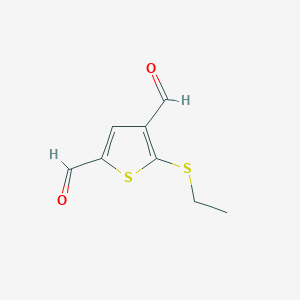
2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride, also known as APH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APH belongs to the class of hydrazide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is often dysregulated in cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been shown to exhibit antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial agents.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride. One area of interest is the development of this compound-based drugs for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in vivo. Additionally, this compound may have potential applications in the treatment of neurological disorders and inflammatory diseases. Further research is needed to determine the full range of biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride involves the reaction of 2-(1-adamantyl) acetic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde in the presence of acetic acid and ethanol. The reaction is carried out at a temperature of 80°C for 24 hours. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
2-(1-adamantyl)-N'-4-pyridinylacetohydrazide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the replication of the hepatitis B virus and the influenza virus, making it a promising antiviral agent.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N'-pyridin-4-ylacetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c21-16(20-19-15-1-3-18-4-2-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17;/h1-4,12-14H,5-11H2,(H,18,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKPMBOXHSTUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NNC4=CC=NC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-cyclopropyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4920610.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B4920616.png)

![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)
![9-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4920640.png)
![1-ethyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4920649.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)
![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![ethyl 2-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4920696.png)
